4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide
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Overview
Description
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C9H16N4O3S and a molecular weight of 260.31 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a piperazine ring substituted with a sulfonamide group and a 3-methylisoxazole moiety, making it a unique and versatile compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide typically involves the following steps:
Formation of the 3-Methylisoxazole Moiety: The 3-methylisoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the 3-methylisoxazole moiety is reacted with piperazine under basic conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the piperazine ring using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole and piperazine rings.
Reduction: Reduced forms of the sulfonamide and isoxazole moieties.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-phosphate: Contains a phosphate group instead of a sulfonamide.
Uniqueness
4-((3-Methylisoxazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N4O3S |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C9H16N4O3S/c1-8-6-9(16-11-8)7-12-2-4-13(5-3-12)17(10,14)15/h6H,2-5,7H2,1H3,(H2,10,14,15) |
InChI Key |
XLSLZECBWIVYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)N |
Origin of Product |
United States |
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